molecular formula C15H18BrCl3N2O B11706396 N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide

N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide

Katalognummer: B11706396
Molekulargewicht: 428.6 g/mol
InChI-Schlüssel: LZUWFVUESRBSLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide is a synthetic organic compound characterized by its unique chemical structure It consists of an azepane ring, a trichloroethyl group, and a bromobenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide typically involves the reaction of 4-bromobenzoyl chloride with 1-(azepan-1-yl)-2,2,2-trichloroethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Substituted benzamides with different functional groups.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

    Hydrolysis: 4-bromobenzoic acid and 1-(azepan-1-yl)-2,2,2-trichloroethanamine.

Wissenschaftliche Forschungsanwendungen

N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-azepan-1-yl-2,2,2-trichloroethyl)-4-methylbenzamide
  • N-(1-azepan-1-yl-2,2,2-trichloroethyl)-3-chlorobenzamide

Uniqueness

N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide is unique due to the presence of the bromine atom in the benzamide moiety, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Eigenschaften

Molekularformel

C15H18BrCl3N2O

Molekulargewicht

428.6 g/mol

IUPAC-Name

N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide

InChI

InChI=1S/C15H18BrCl3N2O/c16-12-7-5-11(6-8-12)13(22)20-14(15(17,18)19)21-9-3-1-2-4-10-21/h5-8,14H,1-4,9-10H2,(H,20,22)

InChI-Schlüssel

LZUWFVUESRBSLI-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.